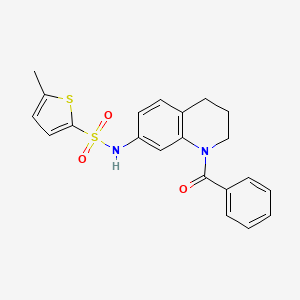![molecular formula C17H14N4OS B6566901 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-36-5](/img/structure/B6566901.png)
2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a chemical compound that belongs to the class of [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . It is synthesized via a multicomponent reaction .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol has several advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot three-component fusion reaction . The reaction involves the use of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .作用機序
2-(Benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been found to act as an inhibitor of various enzymes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in inflammation, and thus by inhibiting the activity of COX-2, this compound can act as an anti-inflammatory agent. Additionally, it has been found to inhibit the activity of other enzymes involved in cancer cell proliferation, and thus can act as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as it has been found to inhibit the activity of various enzymes involved in inflammation and cancer cell proliferation. Additionally, it has been found to have anti-bacterial properties, as it has been found to inhibit the growth of certain bacteria.
実験室実験の利点と制限
2-(Benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and is not prone to degradation or oxidation. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, there are some limitations to its use in laboratory experiments. It is not a particularly potent inhibitor, and thus may require higher concentrations to be effective. Additionally, it is not selective for particular enzymes, and thus may affect the activity of other enzymes in the system.
将来の方向性
The potential future directions for the use of 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are numerous. One potential future direction is to develop more potent derivatives of this compound that are more selective for particular enzymes. Additionally, it could be studied further for its potential anti-inflammatory and anti-cancer properties, as well as its potential anti-bacterial properties. Furthermore, it could be studied for its potential use in other biochemical applications, such as enzyme inhibition, protein-protein interactions, and receptor binding. Finally, it could be studied for its potential use in drug delivery systems, as it has been found to be relatively stable and soluble in both water and organic solvents.
合成法
2-(Benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be synthesized through a multi-step process. The first step is the reaction of 2-aminobenzonitrile with 1,3-dichloro-5,5-dimethylhydantoin in the presence of sodium hydroxide to yield 2-amino-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. This is followed by the reaction of the product with benzyl chloride in the presence of sodium hydroxide to yield the desired compound.
科学的研究の応用
2-(Benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), and has been studied for its potential use as an anti-inflammatory agent. Additionally, it has been studied for its potential use as an anti-cancer agent, as it has been found to have anti-proliferative effects on certain cancer cell lines.
特性
IUPAC Name |
2-(benzylamino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-7-8-14-13(9-11)15(22)21-17(19-14)23-16(20-21)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDHUXVPDLSLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566843.png)
![methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566853.png)
![methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566855.png)
![methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566863.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566884.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566891.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)
![2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566909.png)
![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)
![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)
![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)
![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)